![molecular formula C18H16N2O B1293287 4'-Azetidinomethyl-2-cyanobenzophenone CAS No. 898777-43-0](/img/structure/B1293287.png)
4'-Azetidinomethyl-2-cyanobenzophenone
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the reaction of amino groups with cyanoacetate derivatives to yield a variety of heterocyclic structures. For example, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate leads to the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one in excellent yield . Similarly, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate gives 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which is used to synthesize various heterocyclic derivatives . These methods may provide insights into potential synthetic routes for 4'-Azetidinomethyl-2-cyanobenzophenone.
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically characterized using spectroscopic techniques such as UV-vis, FT-IR, and 1H NMR . The presence of substituents on the benzene ring and their nature (electron-donating or electron-withdrawing) can significantly affect the properties of the compounds, including their tautomeric structures and ionization constants . These analytical methods would be essential in determining the molecular structure of 4'-Azetidinomethyl-2-cyanobenzophenone.
Chemical Reactions Analysis
The chemical reactivity of similar compounds is influenced by the presence of functional groups such as cyano and azetidinyl groups. For instance, 4-(3-cyano-1-triazeno)pyridines are synthesized by treating azides with potassium cyanide, followed by acidification . The photophysics paper discusses the trans-cis photoisomerization of trans-4-azetidinyl-4'-cyanostilbene, indicating that the azetidinyl group does not slow down the intramolecular charge transfer reaction . These reactions provide a context for understanding how 4'-Azetidinomethyl-2-cyanobenzophenone might behave in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often studied in relation to their structure and substituents. For example, solvent effects on the ultraviolet-visible absorption spectra of azo dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one are examined, and the color of the dyes is discussed with respect to the nature of substituents on the benzene ring . The photophysics study of 4-azetidinyl-4'-cyanostilbene reveals information about its fluorescence decays, dipole moment, and activation energy for photoisomerization . These properties are crucial for understanding the behavior of 4'-Azetidinomethyl-2-cyanobenzophenone in different states and conditions.
properties
IUPAC Name |
2-[4-(azetidin-1-ylmethyl)benzoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-12-16-4-1-2-5-17(16)18(21)15-8-6-14(7-9-15)13-20-10-3-11-20/h1-2,4-9H,3,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBHTRGESNNQRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642789 |
Source
|
Record name | 2-{4-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Azetidinomethyl-2-cyanobenzophenone | |
CAS RN |
898777-43-0 |
Source
|
Record name | 2-[4-(1-Azetidinylmethyl)benzoyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{4-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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